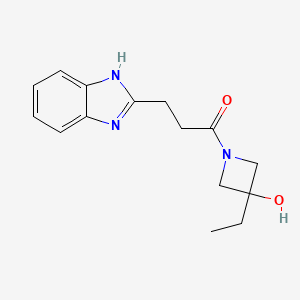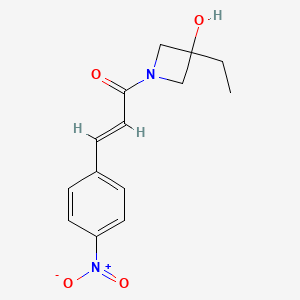
(E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one, also known as ENPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ENPP belongs to the class of chalcones, which are known for their diverse biological activities.
作用机制
The mechanism of action of (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
(E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. Additionally, (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has been shown to modulate the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9).
实验室实验的优点和局限性
(E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has been shown to have low toxicity in animal studies. However, there are also some limitations to using (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one in lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has a relatively short half-life, which can limit its effectiveness in some applications.
未来方向
There are several potential future directions for research on (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration method for (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one in cancer treatment. Additionally, (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one could be studied in combination with other anti-cancer agents to determine if it has synergistic effects.
Another potential future direction for (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one research is its use as an anti-inflammatory agent. Further studies are needed to determine the optimal dosage and administration method for (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one in the treatment of inflammatory diseases. Additionally, (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one could be studied in combination with other anti-inflammatory agents to determine if it has synergistic effects.
Finally, (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one could be studied for its potential as an anti-viral agent. Further studies are needed to determine the effectiveness of (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one against other viral infections, and to determine the optimal dosage and administration method for (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one in the treatment of viral infections.
Conclusion:
(E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a synthetic compound with significant potential for therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. Further research is needed to fully understand its mechanism of action and to determine the optimal dosage and administration method for different applications. However, (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one represents a promising area of research for the development of new therapeutic agents.
合成方法
(E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one can be synthesized through a multi-step process involving the condensation of 3-ethyl-3-hydroxyazetidin-1-amine with 4-nitrobenzaldehyde, followed by cyclization and dehydration. The resulting product is a yellow crystalline solid with a melting point of 230-232°C.
科学研究应用
(E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its anti-cancer properties. (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It does this by inducing apoptosis, or programmed cell death, in cancer cells.
(E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has also been studied for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, (E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one has been investigated for its potential as an anti-viral agent. It has been shown to inhibit the replication of the hepatitis C virus in vitro.
属性
IUPAC Name |
(E)-1-(3-ethyl-3-hydroxyazetidin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-2-14(18)9-15(10-14)13(17)8-5-11-3-6-12(7-4-11)16(19)20/h3-8,18H,2,9-10H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMJQJJJVONMHG-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(CN(C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

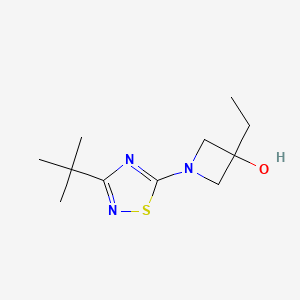

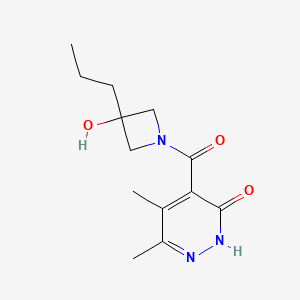

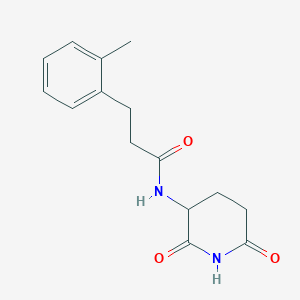
![3-Ethyl-1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-ol](/img/structure/B7581896.png)
![1-[2-[[Methyl(phenyl)carbamoyl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581916.png)
![1-[2-[[3-(Trifluoromethyl)pyridin-2-yl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581924.png)

![8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7581940.png)
![1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol](/img/structure/B7581951.png)

![1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid](/img/structure/B7581962.png)
